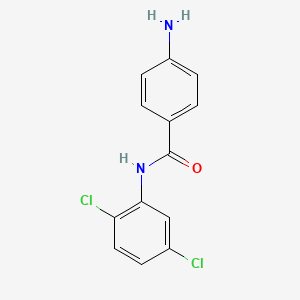

4-Amino-N-(2,5-dichlorophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-3-6-11(15)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDHSRJBLBMSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino N 2,5 Dichlorophenyl Benzamide and Its Analogues

General Strategies for Benzamide (B126) Synthesis in Academic Contexts

The academic synthesis of benzamides is a well-established field, characterized by the development of robust and versatile reactions. Key among these are methods for forming the amide linkage and for introducing or modifying substituents on the aromatic rings.

The formation of an amide bond is one of the most frequently performed reactions in medicinal and synthetic chemistry. nih.gov This is typically achieved by activating a carboxylic acid, which is then reacted with an amine. nih.gov A variety of coupling reagents have been developed for this purpose.

Dicyclohexylcarbodiimide (DCC) is a widely used reagent for activating carboxyl groups in peptide synthesis and other amide formations. chemicalbook.comyoutube.com The mechanism involves the carboxylic acid adding to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, which displaces the dicyclohexylurea (DCU) byproduct to form the stable amide bond. youtube.com

The efficiency of DCC-mediated couplings can be significantly enhanced by the addition of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). chemicalbook.comscilit.comnih.gov DMAP acts as an acyl transfer agent. nih.gov It reacts with the O-acylisourea intermediate (or an acid anhydride) to form a highly reactive acylpyridinium species. nih.gov This species is more susceptible to attack by the amine, especially sterically hindered or electronically deactivated amines, leading to higher yields and faster reaction times. nih.govnih.gov The combination of DCC and DMAP is particularly useful for coupling sterically hindered amino acids. nih.gov

Below is a table comparing common coupling reagents used in amide synthesis. nih.gov

| Coupling Reagent System | Description | Advantages | Disadvantages |

| DCC/DMAP | A carbodiimide (DCC) activates the carboxylic acid, and a nucleophilic catalyst (DMAP) accelerates the aminolysis step. nih.gov | Highly effective, especially for hindered substrates. nih.gov | Produces insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove; can cause racemization in chiral substrates. nih.gov |

| EDC/HOBt | A water-soluble carbodiimide (EDC) is used with an additive, 1-hydroxybenzotriazole (HOBt), which forms a reactive ester. nih.gov | Byproducts are water-soluble, simplifying purification; HOBt suppresses side reactions and reduces racemization. | HOBt has potential explosive properties. |

| HATU/DIPEA | An aminium-based coupling reagent that forms a highly reactive activated ester. Used with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov | Very fast reaction rates and high yields, even for difficult couplings. | High cost; byproducts can complicate purification. |

| SOCl₂ | Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate. | Inexpensive and powerful activating agent. | Harsh conditions (often requires heat); generates HCl and SO₂ byproducts; not suitable for sensitive substrates. |

This table is generated based on information from cited sources.

The amino group in 4-Amino-N-(2,5-dichlorophenyl)benzamide is a key functional group. In many synthetic strategies, this group is introduced at a late stage by the reduction of a corresponding nitro group. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile. commonorganicchemistry.comnih.gov

Palladium on carbon (Pd/C) is the most common catalyst for the reduction of both aromatic and aliphatic nitro groups to primary amines using hydrogen gas (H₂). commonorganicchemistry.comacs.org This heterogeneous catalyst is highly effective, often providing near-quantitative yields of the desired aniline. acs.orgresearchgate.net The reaction is typically carried out in a solvent like ethanol or methanol under a hydrogen atmosphere, which can range from a balloon pressure to higher pressures in a Parr hydrogenator. acs.orgresearchgate.net

A significant challenge in the hydrogenation of molecules containing halogen substituents, such as this compound, is the potential for hydrodehalogenation, where the carbon-halogen bond is also reduced. nih.gov The choice of catalyst and reaction conditions is crucial to ensure selectivity. While Pd/C can sometimes cause dehalogenation, alternative methods like transfer hydrogenation using hydrazine hydrate as the hydrogen source in the presence of Pd/C have been shown to be highly selective for reducing the nitro group while leaving chloro, bromo, and iodo substituents intact. nih.gov

Other reagents can also be used for nitro group reduction, each with its own advantages for chemoselectivity.

| Reduction Method | Reagent(s) | Substrate Scope | Selectivity Notes |

| Catalytic Hydrogenation | H₂ gas, Pd/C | Aromatic and aliphatic nitro groups. commonorganicchemistry.com | Highly efficient but can reduce other functional groups (alkenes, alkynes) and may cause dehalogenation. commonorganicchemistry.comnih.gov |

| Transfer Hydrogenation | Hydrazine (NH₂NH₂·H₂O), Pd/C | Halogenated nitroarenes. nih.gov | Excellent selectivity for the nitro group, minimizing dehalogenation. nih.gov |

| Metal/Acid Reduction | Fe, Zn, or SnCl₂ in acidic media (e.g., AcOH, HCl) | Aromatic nitro groups. commonorganicchemistry.com | Mild conditions that are often compatible with other reducible groups; a classic but effective method. commonorganicchemistry.com |

This table is generated based on information from cited sources.

Targeted Synthesis of this compound

A targeted synthesis for this compound can be designed based on the general principles of amide bond formation and nitro group reduction. A common and logical route involves a two-step process starting from 4-nitrobenzoic acid.

Amide Bond Formation : The first step is the coupling of a 4-nitrobenzoyl derivative with 2,5-dichloroaniline (B50420). To facilitate this reaction, 4-nitrobenzoic acid is typically converted to a more reactive species, such as 4-nitrobenzoyl chloride. This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride (SOCl₂). researchgate.netresearchgate.net The resulting 4-nitrobenzoyl chloride is then reacted with 2,5-dichloroaniline in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. researchgate.netresearchgate.net This yields the intermediate, N-(2,5-dichlorophenyl)-4-nitrobenzamide.

Nitro Group Reduction : The second step is the selective reduction of the nitro group on the intermediate to an amino group. Catalytic hydrogenation using H₂ gas and a Pd/C catalyst in a solvent like ethanol is a highly effective method for this transformation. researchgate.netresearchgate.net This step yields the final product, this compound. Care must be taken during this step to avoid reductive dehalogenation of the dichlorophenyl ring. nih.gov

Exploration of Novel Synthetic Routes for Related Dichlorophenylbenzamides

Research into related dichlorophenylbenzamides explores alternative coupling strategies and starting materials. For instance, the synthesis of N-(2-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a coupling agent to link a substituted benzoic acid with a complex amine. scispace.com Such methods can be adapted for the synthesis of other complex benzamides, potentially offering milder conditions or improved compatibility with sensitive functional groups compared to traditional acyl chloride methods.

Alternative strategies could also involve building the benzamide scaffold through different bond disconnections, such as palladium-catalyzed cross-coupling reactions to form one of the aryl-carbonyl or aryl-nitrogen bonds at a late stage in the synthesis.

Synthetic Approaches for Diverse Derivatives of the this compound Scaffold

The this compound scaffold possesses two primary sites for chemical modification: the 4-amino group and the aromatic rings.

Modification of the 4-Amino Group : The primary amino group is a versatile handle for derivatization. It can undergo acylation to form new amides, reaction with isocyanates to form ureas, or reductive amination with aldehydes and ketones to introduce alkyl substituents. researchgate.netnih.gov For example, reacting the amino group with various acyl chlorides would yield a library of N-acyl derivatives. nih.gov

Modification of the Aromatic Rings : While more complex, the aromatic rings can be modified using electrophilic aromatic substitution reactions, though the existing substituents will direct the position of new groups. The amino group is a strong activating, ortho-, para-directing group, while the chlorine atoms and the amide linkage are deactivating groups. These directing effects must be considered when planning further substitutions.

An example of derivatization on a similar scaffold is the synthesis of analogues of N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide, where different aromatic and heterocyclic moieties are introduced to explore structure-activity relationships. nih.gov These strategies highlight the potential for creating a wide array of derivatives from the core this compound structure.

Computational and Theoretical Chemistry Studies of 4 Amino N 2,5 Dichlorophenyl Benzamide

Quantum Mechanical Calculations (Density Functional Theory - DFT)

No specific studies utilizing Density Functional Theory (DFT) to analyze 4-Amino-N-(2,5-dichlorophenyl)benzamide were identified.

Information regarding the optimization of molecular geometry and the calculation of electronic properties for this compound using DFT methods is not available in the searched literature.

There are no available data or research findings concerning the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were found.

The prediction of vibrational frequencies or other spectroscopic properties for this compound through computational methods has not been reported in the available literature.

Molecular Modeling and Docking Simulations

No molecular docking simulations or predictions of ligand-target binding interactions specifically involving this compound were identified in the literature search.

Energetic Contributions to Binding Affinity

A comprehensive understanding of the binding affinity of this compound with a biological target would necessitate computational methods such as molecular docking and molecular dynamics (MD) simulations, coupled with binding free energy calculations. These studies would dissect the energetic contributions of different types of interactions.

Molecular docking simulations would be the initial step to predict the most favorable binding pose of the molecule within the active site of a target protein. Subsequently, MD simulations would provide insights into the dynamic stability of the ligand-protein complex over time.

To quantify the binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed. These methods calculate the binding free energy by considering various energetic terms, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Energetic Contributions to Binding Affinity for this compound

| Energy Component | Hypothetical Value (kcal/mol) | Contribution |

|---|---|---|

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.8 | Favorable |

| Polar Solvation Energy | +30.2 | Unfavorable |

| Non-polar Solvation Energy | -5.1 | Favorable |

Note: The data in this table is purely illustrative and not based on experimental or published computational results for this compound.

These calculations would reveal the driving forces for binding, such as whether hydrophobic interactions, governed by van der Waals forces, or electrostatic interactions, including hydrogen bonds, are dominant. For this compound, the dichlorophenyl group would likely contribute significantly to hydrophobic and van der Waals interactions, while the amino and amide groups would be key for hydrogen bonding.

Conformational Analysis in Solution and Protein Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound would explore the molecule's preferred shapes in different environments.

In a solution, the molecule would exist as an ensemble of interconverting conformers. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations to identify the most stable, low-energy states. Key to the conformation of this molecule would be the torsional angles between the two phenyl rings and the central amide group.

When bound to a protein, the molecule adopts a specific "bioactive" conformation. MD simulations would be crucial to study the conformational flexibility of the molecule within the binding pocket and to observe how interactions with amino acid residues influence its shape. This analysis would also shed light on the energetic penalties of adopting a bioactive conformation that may differ from its low-energy state in solution. Research on similar N-phenylbenzamides has shown that the angle between the phenyl rings is a critical determinant of activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs of this compound, a QSAR analysis would be a powerful tool for predicting the activity of new derivatives and guiding further synthesis.

Selection and Calculation of Molecular Descriptors

The first step in a QSAR study is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For this compound and its analogs, a wide range of descriptors would be calculated. These are typically categorized as:

1D Descriptors: Molecular weight, count of specific atom types.

2D Descriptors: Topological indices (e.g., Balaban J index), electrotopological state (E-state) indices, and molecular connectivity indices.

3D Descriptors: Properties derived from the 3D structure, such as molecular surface area, volume, and shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR), and quantum chemical descriptors like HOMO and LUMO energies, and dipole moment.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size |

| Topological | Kier & Hall Connectivity Indices | Branching and Shape |

| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular Surface |

| Electronic | Dipole Moment | Polarity |

This table represents a general selection of descriptors and is not based on a specific QSAR study of this compound.

Development and Validation of Predictive Models

Once the descriptors are calculated, a dataset is typically split into a training set, for building the model, and a test set, for validating its predictive power. Various statistical methods can be employed to develop the QSAR model.

Multi-linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors.

Genetic Function Algorithm (GFA): This is an evolutionary algorithm that can select the most predictive descriptors and build a robust QSAR model.

The statistical quality and predictive ability of the developed models are assessed using several parameters, such as the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the external test set.

Identification of Key Structural Features Influencing Activity

The ultimate goal of a QSAR study is to understand which structural features are most important for the desired biological activity. The descriptors that are included in the final, validated QSAR model provide this information. For instance, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity is beneficial for activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Structure Activity Relationships Sar and Rational Design of 4 Amino N 2,5 Dichlorophenyl Benzamide Analogues

Systematic Modification of the Benzamide (B126) Core and Substituents

Systematic modification of the 4-aminobenzamide (B1265587) scaffold is a key strategy for exploring the chemical space and improving biological activity. Research into related compounds, such as analogues of the DNA methyltransferase (DNMT) inhibitor SGI-1027, which shares a 4-amino-N-(phenyl)benzamide core, provides valuable insights. In these studies, the molecule is typically divided into three key regions for modification: the terminal aromatic or heterocyclic rings (Rings A and C) and the central benzamide core (Ring B).

Key findings from these modifications include:

Size and Nature of Terminal Substituents : The size and nature of the substituents at both ends of the molecule significantly influence inhibitory activity. Studies on SGI-1027 analogues demonstrated that while bicyclic ring systems like quinoline (B57606) are well-tolerated, larger tricyclic systems such as acridine (B1665455) can lead to a decrease in activity. The most effective combinations often involve a bicyclic system on one side of the molecule and a smaller single-ring system on the other.

Linker Modification : The linker connecting the core to terminal ring systems is crucial. Introducing flexible linkers like a methylene (B1212753) or a carbonyl group to conjugate a quinoline moiety has been shown to dramatically decrease activity in certain inhibitor classes.

Orientation of the Amide Bond : Interestingly, reversing the orientation of the central amide bond in some analogue series has been found to have little to no effect on biological activity, suggesting a degree of structural flexibility in the ligand-target interaction.

These findings underscore the importance of balancing molecular size, shape, and rigidity to achieve optimal interactions with the biological target.

Impact of Halogenation Patterns on Biological Activity and Selectivity

The presence and positioning of halogen atoms on the phenyl rings are critical determinants of the biological activity of benzamide analogues. The 2,5-dichloro substitution on the N-phenyl ring of the title compound is a specific example of how halogenation can modulate a molecule's properties. Halogens, particularly chlorine, can influence a compound's lipophilicity, metabolic stability, and binding interactions. rsc.orgmdpi.com

The introduction of chlorine atoms can:

Enhance Binding Affinity : Chlorine's electron-withdrawing nature can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein. It can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the binding site. mdpi.com

Modulate Physicochemical Properties : Halogenation generally increases lipophilicity, which can affect cell membrane permeability and oral bioavailability. mdpi.com The specific substitution pattern is crucial; for instance, studies on other scaffolds have shown that dichlorination can significantly increase biological activity compared to the non-halogenated parent compound. rsc.org

Influence Selectivity : Different halogenation patterns can confer selectivity for different biological targets. Research on indazole derivatives identified a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substituent as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR). researchgate.net Similarly, the activity of pyrazole (B372694) carboxamide antagonists is heavily influenced by the 1-(2,4-dichlorophenyl) group. nih.gov

The table below illustrates the effect of halogen substitution on activity in a series of chalcone (B49325) derivatives, demonstrating the significant impact of this modification.

| Compound ID | Substituent (Ring B) | Antiproliferative Activity IC₅₀ (µM) |

| 1 | 4-F | 134 ± 2 |

| 2 | 2-F | 145 ± 2 |

| 3 | 4-Cl | 146 ± 1 |

| 4 | 2-Cl | 239 ± 2 |

| 5 | 2,4-di-Cl | 151 ± 2 |

| Data derived from studies on chalcone derivatives, illustrating general principles of halogenation effects. mdpi.com |

This data indicates that both the type and position of the halogen can have a substantial, and not always predictable, effect on biological activity.

Role of the Amino Group in Ligand-Target Interactions

The 4-amino group on the benzoyl ring is a critical functional group that often plays a pivotal role in the interaction between the ligand and its target. This primary amine can act as a hydrogen bond donor, and its nitrogen atom possesses a lone pair of electrons, allowing it to function as a hydrogen bond acceptor. stereoelectronics.org

In many biological contexts, this amino group is essential for activity. For example, in a series of benzamide-based histone deacetylase (HDAC) inhibitors, the presence of an amino group was found to be a prerequisite for inhibitory activity. tandfonline.comnih.gov Analogues where the amino group was replaced with other substituents, such as a methyl group, lacked HDAC inhibition despite showing some antiproliferative effects. tandfonline.com

The primary amine can engage in several types of interactions within a target's binding site:

Hydrogen Bonding : As a hydrogen bond donor (HBD), the -NH₂ group can interact with backbone carbonyls or specific amino acid side chains (e.g., Asp, Glu, Ser). stereoelectronics.org

Ionic Interactions : If the local environment of the binding pocket promotes protonation, the resulting ammonium (B1175870) group (-NH₃⁺) can form strong ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate. stereoelectronics.org

Water-Mediated Contacts : The amino group can also form hydrogen bonds with conserved water molecules within the binding pocket, which in turn bridge interactions with the protein.

The conversion of the amine to an amide is a common strategy in medicinal chemistry to probe the importance of these interactions. This modification prevents the nitrogen from acting as a hydrogen bond acceptor and eliminates its basicity, thus preventing protonation and ionic bonding. stereoelectronics.org A significant loss of activity upon this conversion strongly suggests a crucial role for the amino group's hydrogen bonding or ionic potential.

Structure-Based Design Principles for Lead Optimization

Structure-based design is a powerful paradigm for the rational optimization of lead compounds like 4-Amino-N-(2,5-dichlorophenyl)benzamide. This approach relies on the three-dimensional structural information of the biological target, obtained through techniques such as X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. acs.orgnih.gov

Key principles of structure-based design include:

Binding Site Analysis : The 3D structure of the target allows for detailed analysis of the binding pocket's size, shape, and electrostatic potential. This information guides the design of analogues with complementary features to maximize binding affinity. For instance, co-crystal structures of benzamide inhibitors with the human rhinovirus 3C protease revealed that the carboxamide group occupies a key specificity pocket (S1), providing a clear direction for further modification. acs.org

Docking and Virtual Screening : Computational docking can predict the binding mode of designed analogues within the target's active site. nih.gov This allows for the prioritization of compounds for synthesis, saving time and resources. This method has been successfully used to build homology models and perform docking studies for benzamide-related nematicides targeting complex II. nih.gov

Fragment-Based Growth : If a core fragment is known to bind, new functional groups can be "grown" from this core to engage with adjacent pockets in the binding site. The goal is to establish additional favorable interactions, such as hydrogen bonds or van der Waals contacts, thereby increasing potency.

Improving Selectivity : By comparing the binding sites of the intended target with those of off-target proteins (e.g., closely related enzyme isoforms), structural differences can be exploited. Modifications can be designed to interact with unique residues in the target protein or to introduce steric clashes in the binding sites of off-target proteins, thus enhancing selectivity.

These structure-guided strategies enable a more focused and efficient lead optimization process compared to traditional, iterative SAR studies.

Scaffold Modification Strategies and Bioisosteric Replacement

Beyond simple substituent modification, altering the central benzamide scaffold itself is a key strategy for developing novel analogues with improved properties. This can involve scaffold hopping—the replacement of the core structure with a different chemical motif—or the bioisosteric replacement of key functional groups. nih.gov

Bioisosterism refers to the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other characteristics like metabolic stability or synthetic accessibility. The amide bond of the benzamide core is a common target for bioisosteric replacement due to its potential susceptibility to hydrolysis by proteases.

A study on benzamide nematicides explored several bioisosteric replacements for the central amide group. The results of these modifications are summarized in the table below.

| Bioisosteric Replacement | Resulting Biological Activity |

| Ester | Inactive |

| Thioamide | Inactive |

| Selenoamide | Inactive |

| Sulfonamide | Inactive |

| Alkyl Thioamide | Inactive |

| Alkyl Oxoamide | Inactive |

| Urea (B33335) | Inactive |

| Triazole | Inactive |

| Data derived from a study on Wact-11, an ortho-substituted benzamide. nih.gov |

In this specific case, all tested bioisosteres of the amide moiety resulted in a complete loss of nematicidal activity, highlighting the absolute requirement of the amide group for interacting with the target, nematode complex II. nih.gov This demonstrates that while bioisosteric replacement is a powerful tool, its success is highly context-dependent and underscores the importance of the specific interactions made by the original functional group.

In Vitro Mechanistic and Biological Activity Studies of 4 Amino N 2,5 Dichlorophenyl Benzamide

Biological Target Identification and Validation

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nanobioletters.com While the specific molecular targets for 4-Amino-N-(2,5-dichlorophenyl)benzamide have not been extensively detailed, research on analogous compounds provides insights into its potential activities. Substituted benzamides have been identified as inhibitors of crucial enzymes in cancer progression, such as Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). acs.orgnih.gov Furthermore, the benzamide core is central to molecules that interact with G-protein coupled receptors, including dopamine (B1211576) and serotonin (B10506) receptors, highlighting their importance in neuroscience. nih.govnih.gov In the realm of infectious diseases, benzamides have been developed as inhibitors of the bacterial cell division protein FtsZ and have shown activity against various microbial strains. nih.govnih.gov These diverse activities suggest that the biological targets of this compound could span across different protein families, depending on its specific structural and electronic properties.

Enzymatic Inhibition Studies

The benzamide structure is a versatile scaffold for designing enzyme inhibitors. Studies on various derivatives have revealed inhibitory activity against several key enzymes involved in human disease.

TYK2: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in the signaling pathways of cytokines like IL-12, IL-23, and type I interferons, which are implicated in autoimmune diseases. researchgate.netbms.com Selective inhibition of TYK2 is a promising therapeutic strategy. researchgate.netbms.com While direct inhibition of TYK2 by this compound has not been reported, complex benzamide-containing scaffolds have been optimized to create potent and selective TYK2 inhibitors. researchgate.netnih.gov For instance, the clinical candidate Deucravacitinib (B606291) (BMS-986165) is a highly selective allosteric inhibitor that binds to the TYK2 pseudokinase (JH2) domain, a strategy that confers high selectivity over other JAK family members. nih.govacs.org

H+/K+-ATPase: The proton pump, H+/K+-ATPase, is the primary target for treating acid-related gastrointestinal disorders. Substituted benzimidazoles, which are structurally related to benzamides, are well-known inhibitors of this enzyme. nih.govnih.gov Compounds like pantoprazole (B1678409) and picoprazole (B1202083) function as potent inhibitors of the gastric proton pump. nih.govnih.gov While there is no specific data on this compound, the broader class of related heterocyclic compounds has established activity against this target. jpsbr.org

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that plays a major role in prostaglandin (B15479496) biosynthesis in inflammatory cells. wikipedia.org Selective COX-2 inhibitors are effective anti-inflammatory agents with a potentially better gastrointestinal safety profile than non-selective NSAIDs. wikipedia.org Various benzamide derivatives have been investigated as COX-2 inhibitors. nih.gov For example, N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I for cancer therapy. acs.orgnih.gov Additionally, certain benzoxazole (B165842) derivatives, which incorporate a benzamide-like structure, have shown moderate to good COX-2 inhibition activity. nano-ntp.com

Adenosine Kinase: Information regarding the inhibition of Adenosine Kinase by this compound or related benzamide derivatives is not prominent in the reviewed scientific literature.

Kinetic Characterization of Inhibition and Enzymatic Inhibition in vitro kinetics

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. Inhibition can be classified as competitive, noncompetitive, or uncompetitive, each affecting the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), in a distinct way. khanacademy.orglibretexts.org For example, competitive inhibitors increase the apparent Km while Vmax remains unchanged, whereas noncompetitive inhibitors decrease Vmax without affecting Km. khanacademy.orgyoutube.com

While specific enzyme kinetic studies for this compound are not available, research on other benzamides illustrates these principles. For instance, studies on benzamide as an inhibitor of poly(ADP-ribose) polymerase have pointed towards a DNA-related inhibitory site, suggesting a complex interaction that can be elucidated through kinetic analysis. nih.gov Kinetic studies of N-substituted benzamide derivatives as antitumor agents have also been performed to understand their mechanism of action. researchgate.net

Specificity and Selectivity Profiling

Selectivity is a critical attribute of a therapeutic agent, as it minimizes off-target effects. For enzyme inhibitors, selectivity is often assessed by comparing the inhibitory potency (e.g., IC50 values) against a panel of related enzymes.

The benzamide scaffold has been successfully modified to achieve high selectivity for various targets:

Sirtuin Inhibitors: 3-(Benzylsulfonamido)benzamides have been developed as potent and highly selective inhibitors of SIRT2 over the related SIRT1 and SIRT3 isoforms. nih.gov

TYK2 Inhibitors: Extensive efforts in modifying aminopyridine benzamide scaffolds have led to TYK2 inhibitors with excellent selectivity against other JAK family kinases like JAK1 and JAK2. researchgate.net The allosteric inhibitor deucravacitinib demonstrates unprecedented selectivity by targeting the non-conserved pseudokinase domain. acs.org

Dopamine Receptors: Subtle changes to the substituents on the benzamide ring can dramatically alter the binding affinity and selectivity between highly homologous dopamine receptor subtypes, such as D2 and D4 receptors. nih.gov

Receptor Binding Studies and Functional Assays

Benzamide derivatives are well-established ligands for dopamine and serotonin receptors, forming the basis of several antipsychotic and prokinetic drugs.

Dopamine Receptors: Substituted benzamides like eticlopride (B1201500) are high-affinity and selective antagonists for the dopamine D2-like receptors. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that polar substituents on the benzamide ring play a critical role in binding affinity and selectivity for the D4 receptor subtype over the D2 receptor. nih.gov For example, the 2,3-dichlorophenylpiperazine moiety, when incorporated into certain scaffolds, confers high, subnanomolar affinity for the D3 receptor. acs.org

Serotonin Receptors: The serotonin receptor family is another important target for benzamide compounds. While specific data on this compound is lacking, related benzamides are known to interact with serotonin receptors. For example, some hybrid molecules containing opioid and bombesin-like peptide structures have been evaluated for their binding to both opioid and dopamine receptors. mdpi.com

Cellular Activity Profiling and Mechanism of Action Elucidation

The cellular effects of benzamide derivatives often translate from their enzymatic or receptor-level activities, leading to outcomes such as inhibition of cell growth or induction of cell death.

Anti-proliferative Activity and Apoptosis Induction: Numerous benzamide derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. This cytotoxicity is often mediated by the induction of apoptosis (programmed cell death). d-nb.info

For example, N-substituted benzamides such as declopramide (B1670142) can induce a p53-independent G2/M cell cycle block and trigger apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspase-9. nih.gov Other studies have shown that benzamide itself can induce apoptosis in K562 cells. researchgate.net Novel benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, which are a well-known class of anti-cancer agents. nih.govtandfonline.com One such compound, 4-[bis-(2-Chloroethyl)-Amino]-Benzamide, was identified as a potent HDAC3 inhibitor that promotes apoptosis and arrests the cell cycle at the G2/M phase in HepG2 liver cancer cells. nih.gov

The table below summarizes the cytotoxic activity of some representative 2-amino-1,4-naphthoquinone-benzamide derivatives. d-nb.info

| Compound | Substituent (Amine) | MDA-MB-231 IC₅₀ (µM) | SUIT-2 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |

| 5e | Aniline | 0.4 | 1.8 | 0.5 |

| 5f | 2-Fluoroaniline | 0.8 | 2.5 | 1.0 |

| 5g | 4-Fluoroaniline | 0.6 | 2.0 | 0.8 |

| 5l | 3-Nitroaniline | 0.4 | 4.8 | 1.3 |

| Cisplatin | - | 31.5 | 0.5 | 25.4 |

| Data sourced from scientific literature. d-nb.info This interactive table allows for sorting and filtering of the presented data. |

In Vitro Antimicrobial Evaluation

The benzamide scaffold has been explored for its potential in developing new antimicrobial agents to combat drug-resistant pathogens. nanobioletters.comnih.gov

Antibacterial Activity: Benzamide derivatives have shown a broad spectrum of antibacterial activity. They have been found to be effective against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant MRSA) and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nanobioletters.comnih.govepa.govgoogle.com For instance, a novel benzamide FtsZ inhibitor, TXH9179, demonstrated superior potency against a wide range of clinical MRSA isolates, including those resistant to vancomycin (B549263) and linezolid. nih.gov

Antifungal Activity: The antifungal potential of benzamides has also been investigated. Various synthetic derivatives have been tested against a panel of fungi, including Aspergillus niger, Botrytis cinerea, and Colletotrichum lagenarium. nih.govnih.govmdpi.com For example, certain benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activity against eight different fungi at a concentration of 50 mg/L. nih.gov

Antimycobacterial Activity: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular drugs. Benzamide and benzimidazole (B57391) derivatives have shown promising activity. nih.govresearchgate.netmdpi.com Structure-activity relationship studies on N-alkyl nitrobenzamides revealed that compounds with a nitro group at the 3-position of the aromatic ring and an alkyl chain of intermediate length exhibited the highest potency against Mtb H37Rv, with MIC values as low as 0.016 µg/mL. nih.gov Other research has focused on benzamides as inhibitors of the Mtb QcrB protein, identifying potent analogs with high selectivity and low cytotoxicity. acs.org

The following table summarizes the minimum inhibitory concentration (MIC) for selected N-alkyl nitrobenzamides against M. tuberculosis H37Rv. nih.gov

| Compound | Substituent | Alkyl Chain | MIC (µg/mL) |

| 11 | 3,5-Dinitro | -(CH₂)₅CH₃ | 0.031 |

| 12 | 3,5-Dinitro | -(CH₂)₇CH₃ | 0.016 |

| 18 | 3-NO₂-5-CF₃ | -(CH₂)₇CH₃ | 0.016 |

| Isoniazid | - | - | 0.05 |

| Data sourced from scientific literature. nih.gov This interactive table allows for sorting and filtering of the presented data. |

In Vitro Anti-inflammatory Activity Assessment

While direct in vitro anti-inflammatory studies on this compound are not extensively available in the current body of scientific literature, the broader class of N-phenylbenzamide and benzamide derivatives has been the subject of numerous investigations for their anti-inflammatory potential. These studies provide a foundation for understanding the possible mechanisms through which this compound might exert anti-inflammatory effects.

Research on various N-phenylbenzamide derivatives has demonstrated significant anti-inflammatory activity in vitro. For instance, certain novel N-phenylcarbamothioylbenzamides have been shown to exhibit potent anti-inflammatory effects by inhibiting prostaglandin E2 (PGE2) synthesis. nih.govresearchgate.net PGE2 is a key mediator of inflammation, and its inhibition is a common mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these derivatives was found to be significantly higher than that of the reference drug indomethacin (B1671933) in some cases. nih.govresearchgate.net

Furthermore, studies on other benzamide derivatives have highlighted their diverse pharmacological activities, including anti-inflammatory properties. nanobioletters.com The structural features of these molecules, such as the nature and position of substituents on the phenyl rings, play a crucial role in determining their biological activity. For this compound, the presence of the amino group and the dichlorophenyl moiety are expected to modulate its electronic and steric properties, which in turn could influence its interaction with biological targets involved in the inflammatory cascade.

The potential anti-inflammatory mechanisms of this compound could involve the modulation of various inflammatory pathways. Based on studies of related compounds, this could include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, or the suppression of pro-inflammatory cytokine production. The table below summarizes the anti-inflammatory activity of some representative N-phenylbenzamide derivatives, offering a comparative perspective on the potential efficacy of compounds within this chemical class.

| Compound ID | Derivative Class | In Vitro Anti-inflammatory Activity (% inhibition) | Reference Drug (% inhibition) | Potential Mechanism |

| 1e | N-phenylcarbamothioylbenzamide | 61.45% | Indomethacin (22.43%) | Inhibition of Prostaglandin E2 synthesis |

| 1h | N-phenylcarbamothioylbenzamide | 51.76% | Indomethacin (22.43%) | Inhibition of Prostaglandin E2 synthesis |

This table presents data from studies on related N-phenylbenzamide derivatives to illustrate the anti-inflammatory potential within this compound class, as direct data for this compound is not available. nih.govresearchgate.net

Chemical Reactivity Studies and Covalent Interaction Mechanisms (e.g., with Glutathione (B108866), Cys-1045)

The chemical reactivity of this compound, particularly its potential for covalent interactions with biological nucleophiles like glutathione (GSH) and specific amino acid residues such as cysteine, is a critical aspect of its mechanistic profile. While direct studies on this specific compound are lacking, an understanding of its potential reactivity can be inferred from the metabolism and reactivity of related chemical structures, such as dichlorinated aromatic compounds and aminobenzamides.

Metabolic activation is often a prerequisite for the covalent binding of xenobiotics to cellular macromolecules. The dichlorophenyl moiety of this compound could potentially undergo oxidative metabolism, catalyzed by cytochrome P450 enzymes, to form reactive electrophilic intermediates such as epoxides or quinone-imines. These reactive metabolites can then form covalent adducts with nucleophilic biomolecules.

Glutathione conjugation is a primary detoxification pathway for electrophilic compounds. mdpi.com The tripeptide glutathione possesses a nucleophilic thiol group that can react with electrophiles, leading to the formation of a more water-soluble and readily excretable conjugate. mdpi.com This process is often catalyzed by glutathione S-transferases (GSTs). The formation of glutathione conjugates of metabolites derived from this compound would be a key detoxification mechanism, preventing the reactive intermediates from damaging cellular components like proteins and DNA.

However, in some instances, glutathione conjugation can lead to bioactivation. The resulting glutathione conjugate can be further metabolized to a cysteine conjugate, which can then be a substrate for β-lyase enzymes, leading to the formation of a reactive thiol that can be toxic. researchgate.net

Covalent binding to specific amino acid residues within proteins, such as cysteine, can lead to the alteration of protein structure and function. The cysteine residue, with its nucleophilic thiol group, is a common target for electrophilic metabolites. For example, the covalent modification of a cysteine residue like Cys-1045 in a specific protein target could lead to the inhibition or modulation of its activity. The potential for metabolites of this compound to covalently modify such residues would depend on the intrinsic reactivity of the metabolite and the accessibility and nucleophilicity of the target cysteine residue within the protein's three-dimensional structure.

The table below outlines the potential metabolic pathways and subsequent covalent interactions that could be relevant for this compound, based on general principles of xenobiotic metabolism.

| Metabolic Process | Potential Reactive Intermediate | Key Cellular Nucleophile | Potential Outcome |

| Oxidative Metabolism | Epoxide, Quinone-imine | Glutathione (GSH) | Detoxification (GSH conjugate formation) |

| Oxidative Metabolism | Epoxide, Quinone-imine | Cysteine residue in proteins (e.g., Cys-1045) | Covalent protein modification, potential alteration of protein function |

| Further Metabolism of GSH Conjugate | Reactive thiol (via β-lyase pathway) | Cellular macromolecules | Bioactivation, potential for toxicity |

This table illustrates hypothetical metabolic activation and covalent interaction pathways for this compound based on the known reactivity of related chemical classes.

Lead Optimization and Preclinical Development Considerations for the 4 Amino N 2,5 Dichlorophenyl Benzamide Scaffold

Strategies for Enhancing Potency and Selectivity

The potency and selectivity of a drug candidate are paramount to its potential clinical success. For the 4-Amino-N-(2,5-dichlorophenyl)benzamide scaffold, several established medicinal chemistry strategies can be employed to modulate its biological activity. These strategies often revolve around modifying the core structure to improve its interaction with the intended biological target and reduce off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the molecule, researchers can identify which functional groups and structural features are critical for activity. For the this compound core, key areas for modification include the 4-amino group, the benzamide (B126) linker, and the 2,5-dichlorophenyl ring.

Table 1: Hypothetical Structure-Activity Relationship for Analogs of this compound

| Compound ID | Modification on 4-Amino Group | Modification on Phenyl Ring A (Benzamide) | Modification on Phenyl Ring B (Anilide) | Target Potency (IC₅₀, nM) | Selectivity vs. Off-Target 1 |

| Lead | -NH₂ | Unsubstituted | 2,5-dichloro | 500 | 10-fold |

| 1a | -NHCH₃ | Unsubstituted | 2,5-dichloro | 250 | 15-fold |

| 1b | -N(CH₃)₂ | Unsubstituted | 2,5-dichloro | 600 | 8-fold |

| 2a | -NH₂ | 2-fluoro | 2,5-dichloro | 450 | 12-fold |

| 3a | -NH₂ | Unsubstituted | 2-chloro, 5-fluoro | 300 | 25-fold |

| 3b | -NH₂ | Unsubstituted | 2,5-dimethyl | 800 | 5-fold |

Note: The data in this table is illustrative and intended to represent the types of findings that would be generated during a lead optimization campaign. It is not based on actual experimental results for this specific compound.

From this hypothetical data, one might infer that mono-methylation of the 4-amino group (Compound 1a) could be beneficial for potency, while di-methylation (Compound 1b) is detrimental. Furthermore, altering the electronic properties of the dichlorophenyl ring, for instance by replacing a chlorine with a fluorine atom (Compound 3a), could enhance both potency and selectivity.

Optimization of In Vitro Biological Performance

Beyond target potency and selectivity, a successful lead candidate must exhibit a favorable profile in a range of in vitro biological assays. These assays are designed to predict the compound's behavior in a more complex biological system. Key parameters to optimize include:

Cellular Potency: The compound's activity in a cell-based assay is often a better predictor of in vivo efficacy than its biochemical potency.

Metabolic Stability: A compound that is rapidly metabolized will have a short duration of action. In vitro assays using liver microsomes or hepatocytes can predict metabolic liabilities.

Physicochemical Properties: Properties such as solubility and permeability are critical for oral absorption.

Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to interact with its target.

Table 2: In Vitro Profiling of Optimized Lead Candidates

| Compound ID | Cellular Potency (EC₅₀, µM) | Microsomal Stability (t½, min) | Aqueous Solubility (µg/mL) | Plasma Protein Binding (%) |

| Lead | 5.2 | 15 | 10 | 98 |

| 1a | 2.8 | 35 | 12 | 97 |

| 3a | 1.5 | 60 | 25 | 95 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental values for the specified compounds.

The illustrative data in Table 2 suggests that Compound 3a not only has improved potency but also exhibits enhanced metabolic stability and aqueous solubility compared to the original lead compound, making it a more promising candidate for further development.

Development of Promising Lead Candidates

The culmination of the lead optimization process is the selection of one or more promising lead candidates to advance into preclinical development. These candidates are chosen based on a holistic assessment of their entire in vitro profile. A desirable lead candidate would possess a combination of:

High potency against the intended target.

Excellent selectivity over related and unrelated targets.

Good cellular activity.

Favorable ADME (absorption, distribution, metabolism, and excretion) properties, as predicted by in vitro assays.

A well-understood structure-activity relationship, providing confidence in the design.

Synthetic tractability, allowing for the synthesis of the compound on a larger scale.

Based on the hypothetical data presented, Compound 3a would be considered a promising lead candidate. Its improved potency, selectivity, and in vitro ADME properties make it a strong candidate for further evaluation in in vivo models of disease. The next steps for such a compound would involve pharmacokinetic studies in animals to understand its absorption, distribution, metabolism, and excretion in a living organism, followed by efficacy studies in relevant disease models.

Emerging Trends and Future Research Directions for 4 Amino N 2,5 Dichlorophenyl Benzamide

Integration of Advanced Computational and AI-Driven Drug Design

The progression of drug discovery is increasingly reliant on computational tools to accelerate the identification and optimization of lead compounds. For 4-Amino-N-(2,5-dichlorophenyl)benzamide, the integration of advanced computational and artificial intelligence (AI)-driven methods represents a significant future direction. These in silico approaches can predict molecular interactions, optimize pharmacokinetic properties, and identify novel biological targets, thereby reducing the time and cost associated with traditional laboratory screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool that has been successfully applied to various benzamide (B126) derivatives to correlate their chemical structures with biological activities. For instance, 3D-QSAR studies on aminophenyl benzamide derivatives have identified crucial hydrophobic features necessary for their inhibitory activity against histone deacetylase (HDAC). Future research could apply similar methodologies to this compound to build predictive models for various biological targets. These models can guide the synthesis of new analogues with enhanced potency and selectivity.

Molecular docking simulations are another powerful tool for elucidating the binding modes of ligands with their target proteins. This technique has been used to study benzamide derivatives as potential inhibitors for targets such as protein kinases and topoisomerase. By performing docking studies with this compound against a panel of cancer-related proteins or other therapeutic targets, researchers can generate hypotheses about its mechanism of action and identify key interacting residues. AI and machine learning algorithms can further enhance these efforts by screening vast virtual libraries of related compounds to identify novel candidates with superior binding affinities and drug-like properties.

Table 1: Application of Computational Methods in Benzamide Derivative Research

| Computational Method | Application | Potential for this compound |

|---|---|---|

| 3D-QSAR | Predicting HDAC inhibitory activity of aminophenyl benzamides. | Development of predictive models to guide the design of new analogues with improved therapeutic activity. |

| Molecular Docking | Investigating binding interactions of benzamide derivatives with enzymes like protein kinases. | Elucidating potential binding modes and mechanisms of action against various biological targets. |

| Pharmacophore Modeling | Identifying essential structural features for glucokinase activation in benzamide derivatives. | Defining the key chemical features of this compound required for biological activity. |

| Virtual Screening | Screening large compound databases to find novel glucokinase activators based on a benzamide scaffold. | High-throughput virtual screening to identify new potential therapeutic targets for the compound. |

Exploration of Novel Therapeutic Applications

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. While the specific therapeutic profile of this compound is not extensively defined, research on analogous compounds suggests several promising areas for future investigation.

One of the most explored areas for related compounds is oncology. For example, the analogue 4-amino-N-(2'-aminophenyl)benzamide has demonstrated preferential activity in slowly proliferating tumors, such as osteosarcomas and certain mammary and colorectal carcinomas. nih.gov This suggests that this compound could be evaluated as a potential anticancer agent, particularly against slow-growing solid tumors.

Furthermore, N-phenylbenzamide derivatives have been investigated for their activity against infectious diseases. Chloro and fluoro-substituted N-phenylbenzamide derivatives have shown excellent in vitro activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. researchgate.net Given its structure, which includes a dichlorinated phenyl ring, this compound warrants investigation for its potential as an antimicrobial or antiparasitic agent. The exploration of its activity against a panel of pathogens, including bacteria, fungi, and parasites, could uncover novel therapeutic uses.

Development of Hybrid Molecules and Prodrug Strategies

To enhance the efficacy, selectivity, and pharmacokinetic properties of this compound, researchers are likely to explore the development of hybrid molecules and prodrugs. Hybrid molecule design involves covalently linking two or more pharmacophores to create a single molecule with multiple mechanisms of action or improved targeting capabilities. For instance, linking the this compound moiety to another known anticancer agent could result in a hybrid compound with synergistic activity and a reduced likelihood of drug resistance.

Prodrug strategies are employed to overcome challenges such as poor solubility, instability, or non-specific toxicity. An inactive derivative (the prodrug) is designed to be converted into the active parent drug in vivo by enzymatic or chemical means. For compounds containing an amino group, such as this compound, various prodrug approaches can be considered. One strategy involves creating amide or carbamate (B1207046) linkages with amino acids or peptides, which can be cleaved by enzymes at a target site. A patent for 4-amino-fluorobenzamides describes their conversion into reaction products with amino acids to form prodrugs that can be activated by tumor-specific enzymes. google.com This approach could be adapted for this compound to achieve targeted delivery to cancer cells, thereby increasing efficacy and minimizing side effects. Another approach is the use of amidoxime (B1450833) prodrugs, which have been shown to improve the oral activity of antimicrobial agents. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental for rational drug design. Future research will leverage advanced spectroscopic and analytical techniques to provide a detailed structural characterization of this molecule and its derivatives.

While standard techniques like 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are essential for routine characterization, more advanced methods can provide deeper insights. mdpi.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, which is crucial for confirming the structure of new, more complex analogues or hybrid molecules.

X-ray crystallography provides the most definitive information on the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Obtaining a single-crystal X-ray structure of this compound would yield precise data on bond lengths, bond angles, and conformation. This information is invaluable for validating computational models and understanding the molecule's interactions with biological targets at an atomic level. Though a crystal structure for the exact benzamide is not publicly available, the structure of the closely related compound 4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide has been determined, revealing a dihedral angle of 64.86 (11)° between the two benzene (B151609) rings and the presence of intermolecular hydrogen bonds. researchgate.net Such studies on the target compound would provide a critical foundation for structure-based drug design efforts.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Type of Information Provided | Relevance to Future Research |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic structural confirmation, chemical environment of nuclei. | Routine quality control and structural verification of synthesized compounds. |

| 2D NMR (COSY, HSQC) | Correlation between nuclei, unambiguous signal assignment. | Detailed structural elucidation of complex derivatives and hybrid molecules. uzh.ch |

| Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmation of molecular formula for novel synthesized compounds. mdpi.com |

| X-ray Crystallography | Atomic coordinates, bond lengths/angles, conformation, packing. | Provides definitive 3D structure for computational modeling and understanding intermolecular interactions. nih.gov |

| FT-IR Spectroscopy | Presence of functional groups. | Confirmation of key chemical bonds (e.g., amide C=O, N-H stretches). mdpi.com |

Expanding the Scope of SAR Studies for Comprehensive Molecular Understanding

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing critical insights into how modifications to a chemical structure affect its biological activity. For this compound, a systematic and expanded SAR investigation is a crucial future step. This would involve the synthesis and biological evaluation of a library of analogues to build a comprehensive understanding of the molecule.

Key areas for modification and study would include:

The Amino Group: Investigating the effect of its position and replacement with other functional groups (e.g., nitro, hydroxyl) or its acylation/alkylation to probe its role in target binding.

The Dichlorophenyl Ring: Systematically altering the position and nature of the halogen substituents (e.g., replacing chlorine with fluorine or bromine) to evaluate their influence on potency and pharmacokinetic properties. The impact of mono-substitution versus di-substitution could also be explored.

The Benzamide Linker: Examining the importance of the amide bond by replacing it with other linkers, such as a sulfonamide or a reversed amide, to understand its role in maintaining the correct orientation of the two aromatic rings.

By correlating these structural changes with changes in biological activity against one or more targets, researchers can develop a detailed SAR map. This map would not only identify the most potent compounds but also provide a predictive tool for designing next-generation molecules with optimized properties, guiding the compound's journey from a chemical entity to a potential therapeutic lead.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-Amino-N-(2,5-dichlorophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with aminotriazole derivatives in absolute ethanol using glacial acetic acid as a catalyst. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can react with benzaldehyde derivatives under reflux for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Optimization may include varying substituents on the benzaldehyde, adjusting reflux duration, or exploring alternative catalysts to improve yield and purity.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Employ -NMR and -NMR to confirm molecular structure, focusing on aromatic protons and substituent effects.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and hydrogen-bonding networks . Visualization tools like ORTEP-3 can generate molecular geometry diagrams . For example, similar benzamide derivatives exhibit trans-conformation in the H—N—C=O unit, with dihedral angles between aromatic rings ranging from 14° to 58° .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Follow strict protocols to avoid inhalation or ingestion. Use personal protective equipment (PPE), including gloves and goggles. Waste should be segregated and disposed of via certified hazardous waste services. Safety measures align with those for structurally related compounds like 2-Amino-N-(2,6-dichlorophenyl)benzamide, which require handling under fume hoods and adherence to H303+H313+H333 hazard statements .

Advanced Research Questions

Q. How do substituents on the dichlorophenyl ring influence molecular conformation and solid-state packing?

- Methodological Answer : Substituent position (e.g., 2,5-dichloro vs. 3,5-dichloro) significantly affects dihedral angles between the benzamide and aryl rings. For instance, N-(2,5-dichlorophenyl)benzamide analogs exhibit trans-conformation in the amide group, with intermolecular N—H⋯O hydrogen bonds forming infinite chains along crystallographic axes. Computational tools like density functional theory (DFT) can model substituent effects on torsion angles and lattice energy .

Q. How can researchers resolve contradictions in crystallographic data, such as overlapping peaks or twinning?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data to minimize noise.

- Refinement : Apply SHELXL’s twin refinement module for twinned crystals, leveraging its robust handling of high-symmetry space groups .

- Validation : Cross-validate hydrogen-bonding metrics (e.g., bond lengths and angles) with analogous structures. For example, discrepancies in dihedral angles (e.g., 44.4° vs. 58.3° in related benzamides) may arise from differences in substituent electronic effects .

Q. What computational methods are suitable for predicting electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the electron-withdrawing dichlorophenyl group may lower the LUMO energy, enhancing electrophilic substitution at the amino group.

- Lattice Energy Analysis : Use programs like CrystalExplorer to quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) and correlate them with solubility or thermal stability .

Q. How does this compound compare to derivatives like 4-tert-butyl-N-(2,5-dichlorophenyl)benzamide in biological activity?

- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with varying substituents (e.g., tert-butyl, nitro). Assay against target enzymes or receptors (e.g., PARP inhibitors) to evaluate potency. For example, bulky substituents like tert-butyl may enhance steric hindrance, reducing binding affinity in certain protein pockets .

Data Analysis and Experimental Design

Q. What strategies can be employed to analyze hydrogen-bonding networks and their impact on crystal packing?

- Methodological Answer :

- Crystallographic Software : Use Mercury (CCDC) or OLEX2 to visualize hydrogen-bonded chains. For example, N—H⋯O bonds in this compound may form 1D chains along the c-axis, as seen in N-(3,5-dichlorophenyl)benzamide derivatives .

- Topological Analysis : Apply graph-set notation (e.g., ) to classify hydrogen-bond motifs and compare them across polymorphs.

Q. How can researchers address low yield or impurities in the synthesis of this compound?

- Methodological Answer :

- Chromatography : Use flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product.

- Reaction Monitoring : Employ TLC or LC-MS to track intermediate formation. Adjust stoichiometry of reagents (e.g., benzaldehyde equivalents) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.